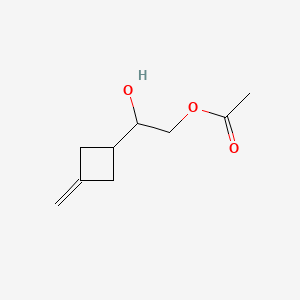
2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate is an organic compound characterized by the presence of a hydroxy group, a cyclobutyl ring with a methylene group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate typically involves the esterification of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2-Oxo-2-(3-methylidenecyclobutyl)ethyl acetate.
Reduction: Formation of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can participate in hydrogen bonding and ester hydrolysis, respectively, influencing the compound’s reactivity and interactions with biological molecules. The cyclobutyl ring’s strained structure may also contribute to its unique chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl acetate: Similar in structure but lacks the cyclobutyl ring.
2-Hydroxy-2-(3-methylcyclobutyl)ethyl acetate: Similar but with a methyl group instead of a methylene group on the cyclobutyl ring.
2-Hydroxy-2-(3-methylidenecyclopropyl)ethyl acetate: Similar but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
2-Hydroxy-2-(3-methylidenecyclobutyl)ethyl acetate is unique due to the presence of the methylene group on the cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[2-hydroxy-2-(3-methylidenecyclobutyl)ethyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-6-3-8(4-6)9(11)5-12-7(2)10/h8-9,11H,1,3-5H2,2H3 |
InChI Key |
LOEUDVWVLOVHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1CC(=C)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















